molecular formula C25H29N3O4 B11296903 N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11296903
M. Wt: 435.5 g/mol
InChI Key: KNKYCCVKNXDFJN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a piperidine ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxazole ring, and the attachment of the various functional groups. Common reagents used in these reactions include piperidine, phenylacetic acid, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine and oxazole rings.

    Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the oxazole ring might bind to enzymes or other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the piperidine and oxazole rings.

    Piperidine derivatives: These compounds contain the piperidine ring and are known for their pharmacological activities.

    Oxazole derivatives: These compounds feature the oxazole ring and are often used in medicinal chemistry.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O4/c1-30-22-12-11-19(15-24(22)31-2)21(28-13-7-4-8-14-28)17-26-25(29)20-16-23(32-27-20)18-9-5-3-6-10-18/h3,5-6,9-12,15-16,21H,4,7-8,13-14,17H2,1-2H3,(H,26,29)

InChI Key

KNKYCCVKNXDFJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCCCC4)OC

Origin of Product

United States

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